Cas no 2503155-01-7 ((2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride)

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a chiral non-natural amino acid derivative featuring a chloro-methyl-substituted phenyl group. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications in peptide chemistry and pharmaceutical research. The compound's stereospecific (S)-configuration ensures precise enantiomeric control, which is critical for structure-activity studies in drug development. The 2-chloro-4-methylphenyl moiety introduces steric and electronic effects, potentially influencing binding interactions in biologically active molecules. This derivative is commonly employed as a building block for modified peptides or as a precursor in medicinal chemistry. High-purity grades are available for research use, ensuring reproducibility in experimental workflows.
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride structure
2503155-01-7 structure
商品名:(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
CAS番号:2503155-01-7
MF:C10H13Cl2NO2
メガワット:250.121721029282
MDL:MFCD32859689
CID:5670644
PubChem ID:155822679

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
    • EN300-27148240
    • (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride
    • 2503155-01-7
    • (2S)-2-amino-3-(2-chloro-4-methylphenyl)propano ic acid hydrochloride
    • MDL: MFCD32859689
    • インチ: 1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
    • InChIKey: CWSCHLCCGWDGJM-FVGYRXGTSA-N
    • ほほえんだ: ClC1C=C(C)C=CC=1C[C@@H](C(=O)O)N.Cl

計算された属性

  • せいみつぶんしりょう: 249.0323340g/mol
  • どういたいしつりょう: 249.0323340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27148240-0.5g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95.0%
0.5g
$1046.0 2025-03-20
Enamine
EN300-27148240-5g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95%
5g
$3894.0 2023-09-11
1PlusChem
1P028D6J-250mg
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride
2503155-01-7 95%
250mg
$885.00 2024-05-21
Aaron
AR028DEV-1g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride
2503155-01-7 95%
1g
$1872.00 2025-02-16
1PlusChem
1P028D6J-500mg
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride
2503155-01-7 95%
500mg
$1355.00 2024-05-21
Enamine
EN300-27148240-0.25g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95.0%
0.25g
$666.0 2025-03-20
Enamine
EN300-27148240-0.05g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-27148240-0.1g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95.0%
0.1g
$466.0 2025-03-20
Enamine
EN300-27148240-2.5g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
2503155-01-7 95.0%
2.5g
$2631.0 2025-03-20
1PlusChem
1P028D6J-5g
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride
2503155-01-7 95%
5g
$4875.00 2023-12-18

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 関連文献

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochlorideに関する追加情報

Introduction to (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride (CAS No. 2503155-01-7)

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2503155-01-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its chiral center and aromatic substituents, contribute to its potential as a lead compound in the design of novel therapeutic agents.

The< strong>hydrochloride salt form of (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid enhances its solubility and stability, which are critical factors for its application in various biochemical assays and clinical trials. The presence of both an amino group and a carboxylic acid group in the molecule allows for diverse functionalization, enabling researchers to modify its properties for specific therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride and biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in critical metabolic pathways, suggesting its potential role in treating various diseases. For instance, preliminary research indicates that it may exhibit inhibitory effects on certain kinases, which are often overactive in cancer cells.

The< strong>aromatic ring system present in (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is another key feature that contributes to its biological activity. The chloro and methyl substituents on the phenyl ring enhance its binding affinity to specific protein targets, thereby modulating cellular processes. This has led to investigations into its potential applications in neurodegenerative disorders, where dysregulation of protein-protein interactions is a hallmark.

In vitro studies have demonstrated that (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can influence the activity of enzymes such as cytochrome P450 monooxygenases, which are crucial for drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosages in clinical settings. The compound's ability to modulate these enzymes may also make it a valuable tool in the development of drugs designed to enhance or inhibit specific metabolic pathways.

The< strong>chiral center at the second position of the propanoic acid chain is particularly significant, as it confers enantioselectivity on the compound. This means that the (S)-enantiomer may exhibit different biological activities compared to its (R)-counterpart, necessitating careful consideration during drug design and development. Chiral drugs are known to have distinct pharmacological profiles, and (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is no exception.

Current research is exploring the potential of this compound as a scaffold for developing new antibiotics. The structural motifs present in (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride resemble known antimicrobial agents, suggesting that it may be capable of disrupting bacterial cell wall synthesis or other vital processes. This is particularly relevant in the context of rising antibiotic resistance, where novel therapeutic strategies are urgently needed.

The< strong>solubility enhancement provided by the hydrochloride salt form makes (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride suitable for formulation into oral and injectable medications. This property is essential for ensuring adequate bioavailability and therapeutic efficacy. Additionally, the stability of the compound under various storage conditions makes it a practical candidate for industrial-scale production.

In conclusion, (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive molecule for developing new drugs targeting various diseases. As research continues to uncover new biological activities and mechanisms of action, this compound is poised to play a significant role in future therapeutic interventions.

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